3-Bromo-4,4-dimethylpiperidine-2,6-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62565-27-9 |
|---|---|
Molecular Formula |
C7H10BrNO2 |
Molecular Weight |
220.06 g/mol |
IUPAC Name |
3-bromo-4,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C7H10BrNO2/c1-7(2)3-4(10)9-6(11)5(7)8/h5H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
HWKADDSIOXGSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1Br)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 3 Bromo 4,4 Dimethylpiperidine 2,6 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 3-Bromo-4,4-dimethylpiperidine-2,6-dione, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton and carbon environments and their interconnections.
Proton NMR (¹H NMR) for Proton Environment Elucidation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of protons in the molecule. The presence of the gem-dimethyl group at the C4 position simplifies the spectrum compared to its non-methylated counterpart, 3-bromopiperidine-2,6-dione (B1280227). ichemical.com
The expected signals are as follows:
A singlet for the two methyl groups (C(CH₃)₂) at the C4 position. Due to the free rotation around the C-C bond, these six protons are chemically equivalent.
An ABX spin system for the protons at C3 and C5, or a more complex pattern depending on the conformational rigidity of the piperidine (B6355638) ring. The proton at C3, being attached to the same carbon as the bromine atom, would likely appear as a doublet of doublets.
A broad singlet for the amine proton (NH) of the imide group.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| NH | ~8.0-9.0 | Broad Singlet | N/A |
| CH-Br (C3) | ~4.5-5.0 | Doublet of Doublets | J ≈ 4-8 |
| CH₂ (C5) | ~2.5-3.0 | Multiplet | N/A |
| C(CH₃)₂ (C4) | ~1.2-1.5 | Singlet | N/A |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected.
The predicted chemical shifts are influenced by the electronegativity of adjacent atoms (bromine and the carbonyl groups) and the substitution pattern. The carbonyl carbons (C2 and C6) are expected to resonate at the downfield end of the spectrum. The carbon bearing the bromine atom (C3) will also be significantly downfield. The quaternary carbon (C4) and the methyl carbons will appear at the upfield region.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2, C6 (C=O) | ~170-175 |
| C3 (CH-Br) | ~50-55 |
| C5 (CH₂) | ~40-45 |
| C4 (C(CH₃)₂) | ~30-35 |
| C(CH₃)₂ | ~20-25 |
Two-Dimensional NMR Techniques for Structural Connectivity
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: Would show correlations between coupled protons, for instance, between the proton at C3 and the protons at C5, confirming their adjacent relationship within the piperidine ring.
HSQC: Would reveal one-bond correlations between protons and their directly attached carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC: Would show correlations between protons and carbons that are two or three bonds away. For example, the methyl protons would show a correlation to the quaternary carbon (C4) and the neighboring carbons (C3 and C5). This technique is crucial for confirming the placement of the gem-dimethyl group and the bromine atom.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS analysis would provide the retention time of the compound and its mass spectrum. The mass spectrum would be expected to show the molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways would likely involve the loss of the bromine atom, followed by the cleavage of the piperidine ring, leading to characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be utilized to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₇H₁₀BrNO₂), the theoretical exact mass can be calculated. HRMS measurement would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Predicted Mass Spectrometry Data:
| Analysis | Predicted Observation |
|---|---|
| Molecular Formula | C₇H₁₀BrNO₂ |
| Nominal Molecular Weight | 220 g/mol (for ⁷⁹Br), 222 g/mol (for ⁸¹Br) |
| HRMS (M⁺) | [M]⁺ peak with a characteristic 1:1 isotopic pattern for bromine. |
| Major Fragment Ions | [M-Br]⁺, and other fragments resulting from ring cleavage. |
Despite a comprehensive search for scientific literature, no specific experimental data for the chemical compound This compound regarding its infrared (IR) spectroscopy or elemental analysis could be located in the available resources. The search results consistently yielded information for structurally related but distinct compounds, such as 3-bromopiperidine-2,6-dione and other derivatives, none of which correspond to the exact molecule specified in the request.
The crucial difference in the molecular structure, namely the presence of two methyl groups at the 4th position of the piperidine ring, significantly alters the compound's properties, including its spectroscopic and elemental composition. Therefore, data for related compounds cannot be used to accurately represent the characteristics of this compound.
Due to the absence of specific research findings and data for this compound, it is not possible to generate the requested article with the specified sections on advanced spectroscopic characterization and elemental analysis. An article based on speculation or data from dissimilar compounds would be scientifically inaccurate and misleading.
Further research or de novo synthesis and analysis of this compound would be required to generate the experimental data necessary to fulfill the request.
Structural Analysis and Conformational Studies of 3 Bromo 4,4 Dimethylpiperidine 2,6 Dione
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Data not available.
Conformational Isomerism and Stability Landscape
Data not available.
Computational Chemistry and Quantum Mechanical Investigations of 3 Bromo 4,4 Dimethylpiperidine 2,6 Dione
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure and optimized geometry of molecules. For 3-Bromo-4,4-dimethylpiperidine-2,6-dione, geometry optimization is typically performed to find the most stable three-dimensional conformation, which corresponds to the global minimum on the potential energy surface.
The process involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. ekb.egresearchgate.net This level of theory has been shown to provide reliable results for a variety of organic molecules, including heterocyclic systems. researchgate.net The optimization calculation iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, yielding the equilibrium structure. Key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles are determined. For piperidine-based rings, the chair conformation is generally the most stable arrangement. researchgate.net The optimization of this compound would precisely define the orientation of the axial and equatorial substituents on the piperidine (B6355638) ring.
Interactive Table: Representative Optimized Geometrical Parameters
The following table illustrates typical data obtained from a DFT geometry optimization. Values are representative for a piperidinedione system.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | ~1.38 Å |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-C | ~1.54 Å |
| Bond Length | C-Br | ~1.95 Å |
| Bond Angle | C-N-C | ~120° |
| Bond Angle | O=C-N | ~122° |
| Dihedral Angle | C-C-N-C | ~55° (Chair form) |
Electronic Structure Analysis
Understanding the electronic structure of a molecule is crucial for predicting its reactivity and properties. Frontier molecular orbital analysis is a key component of this investigation.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. mdpi.com The distribution and energy of these orbitals provide insight into the molecule's electronic behavior.
For piperidine derivatives, the HOMO is often localized on the nitrogen atom of the piperidine ring, indicating its nucleophilic character. researchgate.netresearchgate.net In this compound, the HOMO is expected to be distributed over the piperidinedione ring, particularly involving the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, would likely be localized around the electrophilic centers of the molecule, such as the carbonyl carbons and the carbon atom bonded to the electronegative bromine atom. This distribution suggests the sites most susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. mdpi.comscirp.org A large energy gap indicates high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and prone to intramolecular charge transfer. scirp.orgdergipark.org.tr
From the energies of the HOMO and LUMO, several quantum chemical descriptors of reactivity can be calculated, including:
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is approximated as η ≈ (ELUMO - EHOMO) / 2.
Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), indicating a higher reactivity.
Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is given by ω = χ² / (2η).
These descriptors help in quantitatively predicting the chemical behavior of this compound. researchgate.net
Interactive Table: Representative Electronic Properties
This table shows an example of electronic properties derived from HOMO-LUMO energies.
| Property | Symbol | Formula | Representative Value |
| HOMO Energy | EHOMO | - | -6.8 eV |
| LUMO Energy | ELUMO | - | -1.4 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.4 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.7 eV |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.1 eV |
| Electrophilicity Index | ω | χ² / (2η) | 3.11 eV |
Molecular Dynamics Simulations for Conformational Flexibility
While DFT calculations provide a static picture of the most stable molecular structure, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of a molecule over time. nih.govresearchgate.net MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like piperidine derivatives. researchgate.net
In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules (e.g., TIP3P model), and its trajectory is calculated by solving Newton's equations of motion. nih.gov A force field, such as OPLS or AMBER, is used to define the potential energy of the system. The simulation, often run for nanoseconds (ns), reveals how the molecule moves, vibrates, and changes its conformation. nih.gov For this compound, MD simulations can be used to assess the stability of its chair conformation, investigate potential ring-flipping events, and analyze the rotational freedom of its substituent groups. Key metrics like the Root Mean Square Deviation (RMSD) are monitored to evaluate the stability of the molecule's structure throughout the simulation. wu.ac.th
Thermochemical Calculations and Energetic Profiles of Piperidinedione Analogues
Thermochemical calculations are employed to determine the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy. researchgate.net These calculations are essential for comparing the relative stabilities of different isomers or conformers of a molecule. For substituted piperidines, for example, it is crucial to determine the energetic preference for a substituent to be in an axial versus an equatorial position. nih.gov
Using statistical mechanics principles combined with the output from DFT frequency calculations, one can compute the Gibbs free energy of different conformers of this compound. By comparing these free energy values, the most thermodynamically stable conformer can be identified. The relative populations of different conformers at a given temperature can be predicted using the Boltzmann distribution equation. This analysis provides a comprehensive energetic profile of the molecule and its analogues, offering a deeper understanding of its structural preferences and equilibrium dynamics. researchgate.net
Chemical Reactivity and Derivatization Strategies of 3 Bromo 4,4 Dimethylpiperidine 2,6 Dione
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom at the 3-position of the piperidine-2,6-dione ring is susceptible to nucleophilic attack, a reaction facilitated by the electron-withdrawing nature of the adjacent carbonyl groups. This allows for the displacement of the bromide ion by various nucleophiles, providing a versatile route to a range of 3-substituted derivatives.
Replacement by Amine Nucleophiles
The substitution of the bromine atom with amine nucleophiles is a key strategy for introducing nitrogen-containing functionalities. This reaction typically proceeds via an SN2 mechanism, where the amine attacks the carbon atom bearing the bromine, leading to the formation of a new carbon-nitrogen bond and the expulsion of the bromide ion. The reaction can be carried out with primary and secondary amines, yielding the corresponding 3-amino-4,4-dimethylpiperidine-2,6-dione derivatives.
While specific data for 3-Bromo-4,4-dimethylpiperidine-2,6-dione is not extensively documented in publicly available literature, the reactivity can be inferred from similar bromo-lactam systems. For instance, the reaction of related α-bromo amides with amines is a well-established synthetic transformation. The reaction conditions typically involve a polar aprotic solvent and may be facilitated by a non-nucleophilic base to neutralize the hydrogen bromide generated during the reaction.
Table 1: Representative Nucleophilic Substitution Reactions with Amines (Analogous Systems)
| Amine Nucleophile | Product | Reaction Conditions (Illustrative) |
| Primary Amine (R-NH₂) | 3-(Alkylamino)-4,4-dimethylpiperidine-2,6-dione | Polar aprotic solvent (e.g., DMF, acetonitrile), optional base (e.g., K₂CO₃, Et₃N) |
| Secondary Amine (R₂NH) | 3-(Dialkylamino)-4,4-dimethylpiperidine-2,6-dione | Polar aprotic solvent (e.g., DMF, acetonitrile), optional base (e.g., K₂CO₃, Et₃N) |
Replacement by Thiol Nucleophiles
Similarly, the bromine atom can be displaced by thiol nucleophiles to form 3-thioether derivatives. Thiolates, generated by treating thiols with a base, are potent nucleophiles that readily react with alkyl halides. This reaction provides a straightforward method for introducing sulfur-containing moieties into the piperidine-2,6-dione scaffold. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the reaction of a halo-carbonyl compound with a sulfur-containing nucleophile, highlighting the utility of this type of transformation. nih.govresearchgate.netnih.gov
Table 2: Representative Nucleophilic Substitution Reactions with Thiols (Analogous Systems)
| Thiol Nucleophile | Product | Reaction Conditions (Illustrative) |
| Thiol (R-SH) | 3-(Alkylthio)-4,4-dimethylpiperidine-2,6-dione | Base (e.g., NaH, Na₂S) in a polar solvent (e.g., DMF, ethanol) |
Replacement by Alkoxide Nucleophiles
Alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, can displace the bromine atom to yield 3-alkoxy-4,4-dimethylpiperidine-2,6-dione derivatives. These reactions are typically performed in the corresponding alcohol as the solvent, which also serves as the source of the alkoxide upon treatment with a strong base. The resulting ether linkage can be a key structural feature in various target molecules. A one-pot Ugi/nucleophilic substitution/N-acylation sequence has been described for the synthesis of complex heterocyclic systems where an intramolecular N-acylation leads to the removal of a methoxide group, indicating the feasibility of such substitution patterns. nih.gov
Table 3: Representative Nucleophilic Substitution Reactions with Alkoxides (Analogous Systems)
| Alkoxide Nucleophile | Product | Reaction Conditions (Illustrative) |
| Sodium Methoxide (NaOCH₃) | 3-Methoxy-4,4-dimethylpiperidine-2,6-dione | Methanol (B129727), heat |
| Sodium Ethoxide (NaOCH₂CH₃) | 3-Ethoxy-4,4-dimethylpiperidine-2,6-dione | Ethanol, heat |
Oxidation Reactions to Generate Oxo-Derivatives
Oxidation of the 3-position of the piperidine-2,6-dione ring, following the removal or transformation of the bromine atom, can lead to the formation of a trione (B1666649) derivative, specifically 4,4-dimethylpiperidine-2,3,6-trione. This transformation would likely involve the initial conversion of the bromo-dione to a 3-hydroxy derivative, which can then be oxidized to the corresponding ketone. Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, Swern oxidation, or Dess-Martin periodinane. Such a trione would be a highly reactive intermediate for further synthetic elaborations.
Reduction Reactions to Form Amine Derivatives
The reduction of the bromo-dione can proceed via different pathways depending on the reducing agent and reaction conditions. Catalytic hydrogenation, for instance, could potentially lead to the reductive removal of the bromine atom, yielding 4,4-dimethylpiperidine-2,6-dione.
Alternatively, a more synthetically useful transformation is the conversion of the bromo functionality to an amino group. This can be achieved through a two-step process involving nucleophilic substitution with an azide (B81097) ion to form a 3-azido intermediate, followed by reduction of the azide to a primary amine. Common reducing agents for azides include catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction).
Furthermore, the carbonyl groups of the dione (B5365651) can be reduced. For example, the use of a selective reducing agent like sodium borohydride (B1222165) could potentially reduce one or both carbonyl groups to hydroxyl groups, leading to the formation of the corresponding piperidinol derivatives. The specific outcome would depend on the stoichiometry of the reducing agent and the reaction conditions. The reduction of similar dione systems to the corresponding diols has been reported. nih.govbeilstein-journals.orgnih.govscirp.orgrsc.org
Alkylation and Acylation at the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom of the imide functionality in this compound is a site for alkylation and acylation reactions. The acidity of the N-H proton allows for its removal by a suitable base, generating a nucleophilic nitrogen anion that can react with various electrophiles.
Alkylation: N-alkylation can be achieved by treating the bromo-dione with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. This reaction introduces an alkyl group onto the piperidine nitrogen, a common strategy in medicinal chemistry to modify the properties of a lead compound. The synthesis of N-alkylated piperidine derivatives is a well-established field. documentsdelivered.com
Acylation: Similarly, N-acylation can be accomplished by reacting the bromo-dione with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This leads to the formation of an N-acyl-3-bromo-4,4-dimethylpiperidine-2,6-dione. N-acylated glutarimides are known to be reactive acyl transfer agents due to the twisted nature of the amide bond, which enhances their electrophilicity. nih.govresearchgate.net
Table 4: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Electrophile | Product | Reaction Conditions (Illustrative) |
| N-Alkylation | Alkyl Halide (R-X) | 1-Alkyl-3-bromo-4,4-dimethylpiperidine-2,6-dione | Base (e.g., K₂CO₃, NaH), polar aprotic solvent |
| N-Acylation | Acyl Chloride (R-COCl) | 1-Acyl-3-bromo-4,4-dimethylpiperidine-2,6-dione | Base (e.g., pyridine, Et₃N), aprotic solvent |
Regioselective Functionalization at Other Positions on the Piperidinedione Core
While the C3 position of this compound is a primary site for nucleophilic substitution, the piperidinedione core offers other locations for strategic functionalization. Specifically, the imide nitrogen (N1) and the C5 methylene (B1212753) group represent key targets for derivatization, enabling the synthesis of a diverse array of analogues with modified physicochemical and pharmacological properties.
N-Alkylation and N-Arylation
The secondary amine within the piperidine-2,6-dione ring is amenable to substitution, providing a straightforward method for introducing a variety of substituents.
N-Alkylation
The alkylation of the imide nitrogen of glutarimide-containing molecules is a well-established transformation. For instance, in the context of lenalidomide (B1683929) and its derivatives, which feature a glutarimide (B196013) moiety, N-alkylation has been successfully achieved. acs.orgbohrium.comnih.govresearchgate.net These reactions typically proceed by treating the glutarimide with an alkylating agent, such as an alkyl mesylate or halide, in the presence of a suitable base like potassium carbonate. acs.org This approach is directly applicable to this compound, allowing for the introduction of various alkyl, alkenyl, and alkynyl groups at the N1 position.
A general scheme for the N-alkylation of this compound is presented below:
Scheme 1: General N-Alkylation of this compound
Where R can be a variety of alkyl or substituted alkyl groups, and X is a leaving group such as a halide or mesylate.
The following table outlines representative N-alkylation reactions on related glutarimide systems, which serve as a model for the potential derivatization of this compound.
| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| 4-Nitro Lenalidomide | Propargyl Mesylate | K₂CO₃, KI | Not Specified | N-propargyl-4-nitro-lenalidomide | 41 | acs.org |
| 4-Nitro Lenalidomide | Ethyl Mesylate | K₂CO₃, KI | Not Specified | N-ethyl-4-nitro-lenalidomide | 74 | acs.org |
| 5-Nitro Lenalidomide | Propargyl Mesylate | K₂CO₃, KI | Not Specified | N-propargyl-5-nitro-lenalidomide | 41 | acs.org |
N-Arylation
The introduction of an aryl group at the imide nitrogen can be accomplished through metal-catalyzed cross-coupling reactions. While specific examples for this compound are not prevalent in the literature, methods such as the Buchwald-Hartwig amination or nickel-catalyzed N-arylation of related cyclic amines and amides are well-documented. researchgate.net These reactions typically involve the coupling of the N-H bond with an aryl halide or triflate in the presence of a palladium or nickel catalyst, a suitable ligand, and a base. The synthesis of N-arylpiperazines from aryl chlorides using a nickel/2,2′-bipyridine catalyst system highlights the feasibility of such transformations. researchgate.net
Scheme 2: Potential N-Arylation of this compound
Where Ar is an aryl or heteroaryl group, and X is typically a halide.
Functionalization at the C5 Position
The C5 methylene protons of the piperidine-2,6-dione ring are flanked by two carbonyl groups, which increases their acidity. This suggests the potential for deprotonation to form an enolate, which could then react with various electrophiles. However, direct and selective functionalization at the C5 position of this compound is not extensively described in the current scientific literature.
Theoretical approaches to C5 functionalization could involve:
Base-mediated alkylation or acylation: The formation of an enolate at C5 followed by reaction with an alkyl halide or acylating agent.
Palladium-catalyzed C(sp³)–H arylation: While challenging, ligand-controlled palladium-catalyzed β-arylation has been demonstrated for N-Boc-piperidines, offering a potential, albeit complex, route to 3-bromo-5-aryl-4,4-dimethylpiperidine-2,6-diones. rsc.org
Further research is required to establish efficient and selective protocols for the derivatization at the C5 position of this particular scaffold.
Advanced Applications in Organic Synthesis and Chemical Biology Tool Development
3-Bromo-4,4-dimethylpiperidine-2,6-dione as a Versatile Synthetic Building Block
The strategic placement of a reactive bromine atom and a sterically demanding gem-dimethyl group on the piperidine-2,6-dione framework makes this compound a versatile building block for constructing more complex molecular architectures.
As a bifunctional compound, this compound serves as a valuable intermediate in multi-step organic syntheses. The bromine at the 3-position is a versatile handle for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functional groups and the extension of the carbon skeleton. The piperidine-2,6-dione ring itself can undergo further modifications, providing a robust scaffold upon which complex molecular features can be assembled. The reactivity of the related, non-methylated compound, 3-bromopiperidine-2,6-dione (B1280227), in forming new carbon-carbon and carbon-heteroatom bonds underscores the synthetic potential of this class of molecules. google.comambeed.com
The piperidine-2,6-dione moiety is the core structural feature of several immunomodulatory drugs (IMiDs), including thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide. tcichemicals.comtcichemicals.com These drugs are known to exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a component of an E3 ubiquitin ligase complex. tcichemicals.comsigmaaldrich.com Consequently, this compound is a key precursor for creating novel analogs of these important pharmaceuticals. google.comtcichemicals.com
Medicinal chemists utilize this building block to synthesize new chemical entities where the 4,4-dimethyl substitution can influence the compound's steric profile, metabolic stability, and binding affinity to its target protein. By serving as a starting point for analogs of established drugs, it facilitates the exploration of structure-activity relationships (SAR) and the development of next-generation therapeutics with potentially improved efficacy or different selectivity profiles. researchgate.net
While the piperidine-2,6-dione scaffold is primarily associated with pharmaceuticals, the reactive nature of halogenated heterocyclic compounds makes them of general interest in the synthesis of bioactive molecules, including those for agrochemical applications. google.com However, specific research detailing the direct application or synthesis of agrochemicals from this compound is not extensively documented in publicly available scientific literature. The potential exists for its use as an intermediate in creating novel pesticides or herbicides, but this remains a largely unexplored area of research.
The application of this compound in materials science is not a widely reported field of study. In principle, heterocyclic compounds can sometimes be used as monomers for the synthesis of specialty polymers or as core structures for functional dyes. For instance, other types of brominated organic compounds are used as precursors for disperse dyes applied to polyester (B1180765) fabrics. bldpharm.com However, there is currently a lack of specific research demonstrating the use of this compound in the development of polymeric materials or dyes.
Integration into Targeted Protein Degradation Technologies (PROTACs)
One of the most significant and advanced applications of the piperidine-2,6-dione scaffold is in the field of targeted protein degradation, specifically in the design of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell. They consist of two key ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. sigmaaldrich.combldpharm.com This dual binding brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent destruction by the cell's proteasome. sigmaaldrich.com
The piperidine-2,6-dione core, as found in thalidomide and its derivatives, is one of the most widely used scaffolds for recruiting the Cereblon (CRBN) E3 ligase. tcichemicals.com These molecules function as "molecular glues" that modulate the substrate specificity of CRBN, inducing it to recognize and tag the target protein brought nearby by the PROTAC. tcichemicals.com
The key design principles for these CRBN-recruiting ligands are:
The Glutarimide (B196013) Ring: The piperidine-2,6-dione (or glutarimide) ring is essential for binding to a specific pocket within the CRBN protein. tcichemicals.com
Linker Attachment Point: The ligand must have a suitable position for attaching the linker without disrupting its ability to bind to CRBN. In thalidomide-based ligands, this is often at the 4- or 5-position of the phthaloyl ring, or on the glutarimide ring itself. echemi.com
Therefore, this compound represents a valuable, second-generation building block for creating novel CRBN-recruiting ligands for the development of new PROTACs against a wide range of therapeutic targets. tcichemicals.comsigmaaldrich.com
Chemical Strategies for Linker Attachment to this compound Scaffolds
The development of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules relies on the efficient and strategic attachment of linker moieties to the E3 ligase-binding element. While direct literature on linker attachment to this compound is not extensively detailed, established chemical transformations on analogous brominated and piperidine-based systems provide a clear blueprint for potential synthetic strategies. The bromine atom at the 3-position serves as a versatile anchor point for a variety of coupling reactions.
Key Chemical Strategies:
Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, offering a straightforward method for linker installation. Linkers possessing terminal amine, thiol, or alcohol functionalities can be coupled to the scaffold under appropriate basic conditions. This approach is one of the most common methods for attaching linkers to similar halide-containing scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions: For more complex linker structures, palladium-catalyzed cross-coupling reactions are indispensable tools. Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of linker types, including those with aryl, alkynyl, and amino functionalities. These reactions are well-precedented on brominated heterocyclic systems.
Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the this compound scaffold would enable the use of copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively). This highly efficient and bioorthogonal reaction is widely used in the synthesis of chemical probes and PROTACs due to its high yield and functional group tolerance. cellstudio.org
Illustrative Reaction Schemes for Linker Attachment:
The following table outlines potential synthetic routes for attaching various linkers to the this compound scaffold, based on established chemical principles.
| Linker Type | Coupling Strategy | Reagents and Conditions | Resulting Linkage |
| Amine-terminated | Nucleophilic Substitution | Linker-NH2, Base (e.g., K2CO3, DIPEA), Solvent (e.g., DMF, DMSO) | C-N Bond |
| Thiol-terminated | Nucleophilic Substitution | Linker-SH, Base (e.g., NaH), Solvent (e.g., THF) | C-S Bond |
| Aryl/Heteroaryl | Suzuki Coupling | Linker-B(OR)2, Pd Catalyst (e.g., Pd(PPh3)4), Base, Solvent | C-C Bond |
| Alkynyl | Sonogashira Coupling | Linker-C≡CH, Pd Catalyst, Cu(I) co-catalyst, Base | C-C Bond |
| Amine | Buchwald-Hartwig Amination | Linker-NHR, Pd Catalyst, Ligand, Base | C-N Bond |
| Triazole (via Click Chemistry) | Azide-Alkyne Cycloaddition | 1. Conversion of Bromide to Azide (NaN3) 2. Linker-Alkyne, Cu(I) catalyst | Triazole Ring |
Role in Scaffold Hopping and Chemotype Diversification for Chemical Probe Discovery
Scaffold hopping is a powerful strategy in medicinal chemistry and chemical biology that involves replacing the core molecular framework of a known active compound with a structurally distinct scaffold, while aiming to retain or improve its biological activity and physicochemical properties. The this compound scaffold presents an intriguing option for scaffold hopping, particularly from the well-established thalidomide and its analogs (e.g., lenalidomide and pomalidomide), which are widely used as E3 ligase ligands in the development of PROTACs.
The rationale for hopping from a known scaffold like a thalidomide derivative to the this compound scaffold is multifaceted:
Intellectual Property: The creation of novel chemical entities with distinct core structures can lead to new intellectual property.
Improved Physicochemical Properties: The 4,4-dimethyl substitution can influence the compound's solubility, lipophilicity, and metabolic stability. The gem-dimethyl group can shield adjacent positions from metabolic attack, potentially leading to an improved pharmacokinetic profile.
Altered Binding Affinity and Selectivity: While the piperidine-2,6-dione moiety is crucial for binding to the Cereblon (CRBN) E3 ligase, modifications to the scaffold can subtly alter the binding mode and affinity. researchgate.net The dimethyl groups introduce conformational constraints that may lead to improved selectivity for a particular E3 ligase or a different substrate-binding profile.
Vectorial Diversity for Linker Attachment: The bromine at the 3-position provides a defined and chemically accessible point for linker attachment. This allows for systematic exploration of the linker vector, which is a critical parameter in optimizing the efficacy of bifunctional molecules like PROTACs.
The process of scaffold hopping in this context would involve the design and synthesis of new chemical probes where the traditional phthalimide (B116566) ring of thalidomide analogs is replaced by the this compound core. These new probes can then be evaluated for their ability to bind to the target E3 ligase and for their efficacy in inducing the degradation of a target protein when incorporated into a PROTAC.
Comparison of Scaffolds for Chemical Probe Development:
| Feature | Thalidomide Analog Scaffold | This compound Scaffold |
| Core Structure | Phthalimide fused to a piperidine-2,6-dione | A single piperidine-2,6-dione ring |
| Key Functionality | Piperidine-2,6-dione for E3 ligase binding | Piperidine-2,6-dione for E3 ligase binding |
| Linker Attachment Point | Typically on the phthalimide ring (e.g., 4- or 5-position) | 3-position via the bromine atom |
| Potential Advantages of Hopping | N/A | Novel IP, potentially improved metabolic stability, altered binding affinity, and defined linker vector. |
Mechanistic Insights into Molecular Interactions of 3 Bromo 4,4 Dimethylpiperidine 2,6 Dione Chemical Focus
Investigation of Molecular Target Binding Modes and Complex Formation
The piperidine-2,6-dione core is a key pharmacophore that mediates binding to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex. This interaction is fundamental to the mechanism of action of immunomodulatory drugs (IMiDs) and has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
A patent for piperidine-2,6-dione derivatives that bind to Cereblon describes how these ligands facilitate the formation of a ternary complex between CRBN, the ligand, and a target protein. google.com For instance, a bifunctional compound incorporating a piperidinedione moiety was shown to promote the formation of a complex between CRBN/DDB1 and the target protein BRD4, as measured by an AlphaLISA assay. google.com This assay demonstrated a concentration-dependent increase in the luminescence signal, indicative of the proximity of CRBN and BRD4 induced by the compound.
The binding of the piperidinedione moiety to CRBN is a well-characterized interaction. It typically involves the glutarimide (B196013) ring of the piperidinedione inserting into a specific pocket on the surface of the CRBN protein. This binding is stabilized by a network of hydrogen bonds and van der Waals interactions. The imide nitrogen and the carbonyl oxygens of the piperidinedione ring are crucial for these interactions.
While direct experimental data on the binding of 3-Bromo-4,4-dimethylpiperidine-2,6-dione to CRBN is not available in the reviewed literature, it is highly probable that it would adopt a similar binding mode. The core piperidine-2,6-dione structure would be expected to anchor the molecule within the CRBN binding pocket. The substituents at the 3 and 4 positions would then modulate the affinity and specificity of this interaction, as well as influence the recruitment of specific target proteins to the E3 ligase complex.
Table 1: Exemplary Data on Ternary Complex Formation by a Piperidinedione-based PROTAC
| Compound Concentration (nM) | AlphaLISA Signal (Luminescence) |
| 1.63 | Low |
| 4.11 | Moderate |
| 10.3 | High |
| 25.3 | Very High |
| 64.3 | Plateau |
| 160 | Plateau |
| 392 | Plateau |
| 980 | Plateau |
| 2500 | Plateau |
| This table is a conceptual representation based on the type of data presented in patent WO2021105334A1 and does not represent actual data for this compound. google.com |
Influence of the Bromine Atom and Piperidinedione Core on Molecular Recognition
The piperidine-2,6-dione core serves as the primary anchor for binding to CRBN, a critical interaction for its potential biological activity. google.com The dione (B5365651) and imide functionalities of this heterocyclic system are essential for forming key hydrogen bonds within the CRBN binding pocket, thus facilitating molecular recognition. google.com
The introduction of a bromine atom at the 3-position of the piperidinedione ring is a significant modification that can profoundly influence the molecule's interactions. Halogen atoms, particularly bromine, are known to participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen atom, known as the σ-hole, interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein. These interactions can be highly directional and contribute to both the affinity and selectivity of a ligand for its target.
In the context of this compound, the bromine atom could form a halogen bond with a suitable acceptor residue within the CRBN binding pocket or on a target protein. This additional interaction could enhance the stability of the ternary complex, potentially leading to more efficient ubiquitination and degradation of the target protein. The strategic placement of a bromine atom is a recognized strategy in drug design to improve binding affinity and selectivity.
Steric and Electronic Contributions of Dimethyl Substituents to Interaction Specificity
The gem-dimethyl group at the 4-position of the piperidinedione ring introduces specific steric and electronic features that can fine-tune the molecular interactions of the compound.
Steric Contributions: The two methyl groups add significant bulk to the piperidine (B6355638) ring. This steric hindrance can influence the orientation of the molecule within the binding pocket of its target. Depending on the topology of the binding site, this bulk can either be favorable, by promoting a more optimal binding conformation, or unfavorable, by causing steric clashes. The dimethyl substitution can also restrict the conformational flexibility of the piperidine ring, which can be entropically favorable for binding if the locked conformation is the one recognized by the target.
Electronic Contributions: Electronically, methyl groups are considered to be weakly electron-donating through an inductive effect. This can subtly alter the electron distribution within the piperidinedione ring system. While the effect is generally modest, it could influence the strength of the hydrogen bonds formed by the adjacent carbonyl groups. More significantly, the methyl groups increase the lipophilicity of the molecule. This enhanced hydrophobicity can lead to more favorable van der Waals interactions with nonpolar residues in the binding pocket, potentially increasing binding affinity.
Q & A
Basic: What are the optimized synthetic routes for 3-Bromo-4,4-dimethylpiperidine-2,6-dione, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized piperidine-2,6-dione scaffold. Key steps include:
- Starting Materials : 4,4-dimethylpiperidine-2,6-dione and brominating agents (e.g., N-bromosuccinimide) under controlled conditions .
- Optimization Variables :
- Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics but may increase side products.
- Solvents : Polar aprotic solvents (e.g., DMF or DCM) improve bromine solubility and selectivity .
- Catalysts : Lewis acids like FeCl₃ can accelerate bromine activation.
| Condition | Yield Range | Purity | Reference |
|---|---|---|---|
| DMF, 70°C, no catalyst | 45–55% | >90% | |
| DCM, FeCl₃, 50°C | 65–75% | >95% |
Recommendation : Use kinetic monitoring (e.g., TLC or in-situ IR) to identify optimal termination points and minimize over-bromination.
Basic: What advanced spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methyl (δ ~1.2–1.5 ppm) and carbonyl (δ ~170–175 ppm) groups. Bromine’s electronegativity deshields adjacent protons, causing downfield shifts (~3.5–4.0 ppm) .
- X-ray Crystallography : Resolves steric effects from the 4,4-dimethyl groups and confirms bromine’s axial/equatorial orientation .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₇H₁₀BrNO₂) with isotopic patterns matching bromine’s ¹:¹ ratio (m/z 79/81).
Tip : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to resolve coupling patterns.
Advanced: How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C-Br bond cleavage).
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA) map transition states and activation energies. For example, steric hindrance from 4,4-dimethyl groups may favor SN1 over SN2 pathways .
- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to detect intermediates in potential radical-mediated pathways .
Data Contradiction Example : Conflicting reports on SN1/SN2 dominance can be resolved by correlating solvent polarity (dielectric constant) with mechanistic outcomes.
Advanced: What computational strategies predict the compound’s bioavailability and target interactions?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Screen against enzymes like cyclooxygenase-2 (COX-2) or GABA transaminase, leveraging the diketone moiety’s hydrogen-bonding potential .
- ADMET Prediction : Tools like SwissADME assess logP (~1.8), permeability (Caco-2 model), and cytochrome P450 interactions.
- MD Simulations : GROMACS or AMBER simulate ligand-protein stability, highlighting conformational changes induced by 4,4-dimethyl groups .
Example Finding : The bulky dimethyl groups may reduce blood-brain barrier penetration, limiting neurological applications despite in vitro activity.
Advanced: How should researchers address contradictory solubility data across studies?
Methodological Answer:
- Controlled Replication : Standardize solvents (e.g., HPLC-grade DMSO) and temperature (25°C ± 0.5°C) to isolate variables .
- Hansen Solubility Parameters : Calculate HSPs to identify outliers. For instance, discrepancies in aqueous solubility may arise from pH-dependent keto-enol tautomerism .
- Statistical Analysis : Apply ANOVA to compare datasets, identifying systematic errors (e.g., impurities in commercial batches) .
Table : Reported Solubility in DMSO (mg/mL)
| Study | Solubility | Purity | Method |
|---|---|---|---|
| A | 12.5 | 98% | UV-Vis |
| B | 8.2 | 95% | Gravimetric |
Resolution : UV-Vis may overestimate due to chromophore interference; cross-validate with LC-MS.
Advanced: What strategies improve regioselectivity in synthesizing analogs of this compound?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., amides) to steer bromination to specific positions.
- Protecting Groups : Temporarily block the diketone moiety with silyl ethers to prevent undesired side reactions .
- Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 100°C, 150 W) .
Case Study : Introducing a tert-butyl group at position 3 reduces steric clash during subsequent functionalization, improving yields by ~20% .
Advanced: How can factorial design optimize multi-step reactions involving this compound?
Methodological Answer:
- 2³ Factorial Design : Test variables like temperature, catalyst loading, and solvent ratio. For example:
- Factors : Temp (60°C vs. 80°C), Catalyst (0.1 vs. 0.2 eq), Solvent (DCM vs. THF).
- Response : Yield and purity.
| Run | Temp | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 0.1 | DCM | 62 |
| 2 | 80 | 0.2 | THF | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
